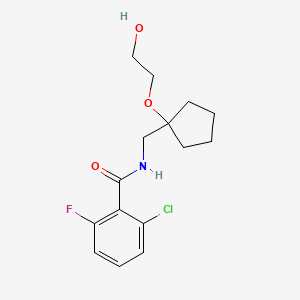
2-chloro-6-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide is an organic compound that belongs to the family of benzamides1. It has a molecular formula of C15H19ClFNO3 and a molecular weight of 315.771.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, similar compounds are often synthesized using various methods such as catalytic protodeboronation of pinacol boronic esters2, or as alkylating reagents during the synthesis of other derivatives3.Molecular Structure Analysis
The molecular structure of this compound is not directly available. However, based on its molecular formula, it contains a benzamide group, a fluorine atom, a chlorine atom, and a cyclopentyl group attached to a hydroxyethoxy group.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not readily available. However, similar compounds are often involved in various chemical reactions such as protodeboronation2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not readily available. However, similar compounds often have properties such as being liquid at room temperature3.Scientific Research Applications
Fluorinated Derivatives for Imaging Applications
Fluorinated derivatives of WAY 100635, including compounds with various acids replacing cyclohexanecarboxylic acid, were synthesized and evaluated for their biological properties. These compounds, radiolabeled with fluorine-18, showed potential for imaging applications, particularly in assessing dynamic changes in serotonin levels and the static measurement of 5-HT1A receptor distribution due to their pharmacokinetic properties and specific binding ratios (Lang et al., 1999).
Sigma-2 Receptor Imaging in Tumors
A series of fluorine-containing benzamide analogs was synthesized for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. These compounds demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, highlighting their utility in imaging applications related to cancer (Tu et al., 2007).
Dopamine D2 Receptor Ligands
2,3-Dimethoxy-5-(fluoroalkyl)-substituted benzamides were synthesized and evaluated as ligands for the central nervous system's dopamine D2 receptors. These compounds, particularly the (fluoroethyl)- and (fluoropropyl)salicylamides, showed high potency binding affinity for the D2 receptor, indicating their potential value for in vivo PET studies (Bishop et al., 1991).
Safety And Hazards
Specific safety and hazard information for this compound is not readily available. However, similar compounds can pose hazards such as skin corrosion3.
Future Directions
The future directions for this compound would depend on its specific applications. It could potentially be used in the synthesis of other compounds, or in various chemical reactions.
Please note that this analysis is based on the limited information available and may not be completely accurate or comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.
properties
IUPAC Name |
2-chloro-6-fluoro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClFNO3/c16-11-4-3-5-12(17)13(11)14(20)18-10-15(21-9-8-19)6-1-2-7-15/h3-5,19H,1-2,6-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNKOXVYOULHPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=C(C=CC=C2Cl)F)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2585349.png)
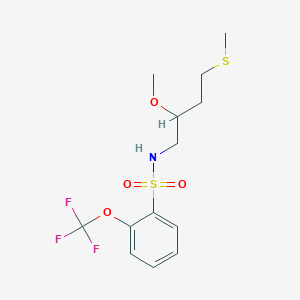
![(5R,8S)-10-((4-fluoro-3-methylphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2585351.png)
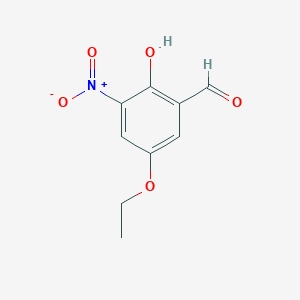
![[4-(3-Chlorophenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2585355.png)
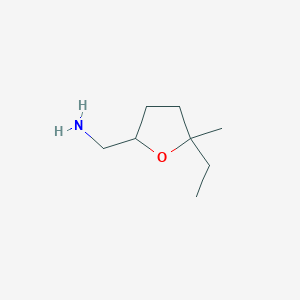
![2-[1-[2-(1,2-Benzoxazol-3-yl)acetyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2585358.png)
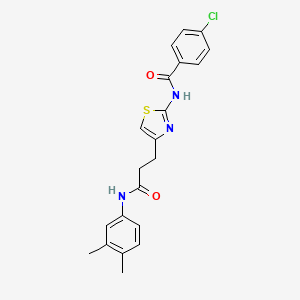
![3-(4-isopropoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2585362.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-bromobenzamide](/img/structure/B2585364.png)
![Ethyl 5-(2-methoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2585365.png)


